molecular formula C10H8Cl2N2 B13439207 2,6-Dichloro-1,5-naphthalenediamine

2,6-Dichloro-1,5-naphthalenediamine

Cat. No.: B13439207
M. Wt: 227.09 g/mol
InChI Key: PXKRRFUSCQACAU-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,5-naphthalenediamine is an organic compound with the molecular formula C10H8Cl2N2 It is a derivative of naphthalene, substituted with two chlorine atoms and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,5-naphthalenediamine typically involves the chlorination of 1,5-naphthalenediamine. One common method includes the reaction of 1,5-naphthalenediamine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 6 positions . Another approach involves the nitration of 2,6-dichloronaphthalene followed by reduction to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound often employs high-pressure amination and reduction processes. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1,5-naphthalenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenediamines, quinones, and other nitrogen-containing aromatic compounds .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1,5-naphthalenediamine involves its interaction with various molecular targets. The chlorine atoms and amine groups allow it to participate in multiple chemical reactions, influencing pathways such as electron transfer and nucleophilic substitution. These interactions can lead to the formation of stable complexes and intermediates, which are crucial in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-1,5-naphthalenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

2,6-dichloronaphthalene-1,5-diamine

InChI

InChI=1S/C10H8Cl2N2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H,13-14H2

InChI Key

PXKRRFUSCQACAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)Cl)N)N)Cl

Origin of Product

United States

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